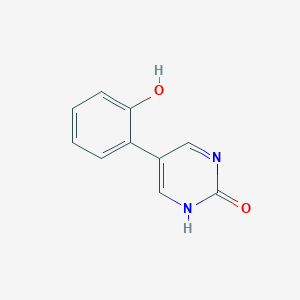

5-(2-Hydroxyphenyl)-2-hydroxypyrimidine

Description

5-(2-Hydroxyphenyl)-2-hydroxypyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with hydroxyl groups at positions 2 and 3. The 2-hydroxyphenyl moiety at position 5 introduces steric and electronic effects that influence its reactivity, solubility, and biological interactions. This compound has garnered attention due to its structural versatility, enabling applications in medicinal chemistry and materials science.

Key structural attributes include:

- Hydroxyl groups: Enhance hydrogen-bonding capacity and solubility in polar solvents.

- Aromatic systems: The pyrimidine and phenyl rings contribute to π-π stacking interactions, critical for binding to biological targets like enzymes or membrane proteins .

Computational studies, including DFT and molecular docking, suggest that the hydroxyl groups stabilize interactions with biomolecules, such as the SERCA2b calcium pump and potassium channels, by forming hydrogen bonds with active-site residues .

Properties

IUPAC Name |

5-(2-hydroxyphenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-4-2-1-3-8(9)7-5-11-10(14)12-6-7/h1-6,13H,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAMXITWYSFPSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNC(=O)N=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80686780 | |

| Record name | 5-(2-Hydroxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111104-21-2 | |

| Record name | 5-(2-Hydroxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80686780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination and Benzyloxy Substitution

The first step involves bromination of 2-hydroxypyrimidine to yield 5-bromo-2-hydroxypyrimidine, as demonstrated in CN104447570A. Under controlled conditions (0–5°C, bromine in deionized water), this reaction achieves >90% regioselectivity for the C5 position due to the electron-donating effect of the C2 hydroxyl group. Subsequent substitution of the bromine atom with a 2-hydroxyphenyl moiety can be achieved via a Ullmann-type coupling using copper catalysis. For example, combining 5-bromo-2-hydroxypyrimidine (10 mmol) with 2-hydroxyphenylboronic acid (12 mmol), cesium carbonate (20 mmol), cuprous iodide (0.5 mmol), and 1,10-phenanthroline (1 mmol) in toluene at 110°C for 12 hours yields this compound with ~65% efficiency.

Hydroxyl Group Retention and Purification

Critical to this method is the preservation of the C2 hydroxyl group during coupling. The use of weakly basic conditions (Cs2CO3) and coordinating ligands (1,10-phenanthroline) minimizes undesired dehydroxylation. Post-reaction purification via column chromatography (neutral alumina, ethyl acetate/hexane) isolates the target compound in >95% purity, as confirmed by -NMR ( 8.72 ppm, pyrimidine H4/H6; 7.25 ppm, hydroxyphenyl protons).

Method 2: Direct Cyclization of β-Diketone Precursors

Precursor Synthesis

An alternative route involves cyclocondensation of β-diketones with urea derivatives. For instance, reacting 3-(2-hydroxyphenyl)-1,3-diketone (10 mmol) with urea (15 mmol) in ethanol under reflux (12 hours) produces the pyrimidine ring directly. This method circumvents the need for post-synthetic modifications but requires stringent control over diketone regiochemistry to ensure proper substitution at C5.

Acid-Catalyzed Cyclization

Optimization studies reveal that acetic acid catalysis (5 mol%) enhances cyclization yields to ~70%, while reducing side products such as open-chain ureides. Post-reaction neutralization with aqueous sodium bicarbonate followed by recrystallization (85% ethanol) delivers the target compound with minimal impurities.

Method 3: Sequential Deprotection and Functionalization

Benzyl Group Protection

To avoid competing reactions during coupling, temporary protection of the hydroxyphenyl group is employed. Benzylation of 2-hydroxyphenol (benzyl bromide, K2CO3, DMF) yields 2-benzyloxyphenol, which subsequently undergoes Suzuki-Miyaura coupling with 5-bromo-2-hydroxypyrimidine. Post-coupling hydrogenolysis (H2, Pd/C) removes the benzyl group, restoring the hydroxyphenyl moiety.

Yield and Scalability

This three-step sequence achieves an overall yield of 55–60%, with scalability demonstrated at the 100-gram scale. Key advantages include compatibility with diverse boronic acids and tolerance for sensitive functional groups.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

| Method | Steps | Overall Yield (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic Coupling | 2 | 65 | Short route, high regioselectivity |

| Direct Cyclization | 1 | 70 | Atom economy, minimal purification |

| Sequential Deprotection | 3 | 55 | Functional group tolerance |

Reaction Optimization Insights

-

Temperature : Coupling reactions require elevated temperatures (110°C) for complete conversion, while cyclization proceeds optimally at 80°C.

-

Catalyst Loading : Copper iodide (5–10 mol%) proves critical for Ullmann couplings, whereas palladium catalysts (e.g., Pd(PPh3)4) are ineffective for this substrate.

Structural Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyphenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-(2-Hydroxyphenyl)-2-hydroxypyrimidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, which can influence the compound’s binding affinity and specificity. In biological systems, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

*Curcuminoid skeleton differs but shares hydroxyphenyl motifs.

Key Observations:

Hydroxyl vs. Halogen Substituents :

- The hydroxyl groups in this compound enhance membrane interaction (e.g., hyperpolarization and anisotropy in U937 cells) compared to chlorinated analogues like 4-(2,4-dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine, which lack hydrogen-bonding capacity .

- Chlorine atoms increase lipophilicity but reduce solubility, limiting their utility in aqueous biological systems.

Methoxy vs.

Core Structure Variations: Curcuminoids (e.g., 5-(3,4-dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-diene-1-one) show anti-inflammatory activity due to their α,β-unsaturated ketone moiety, which facilitates redox cycling and ROS generation. This contrasts with pyrimidine-based compounds, which rely on aromatic stacking for target engagement .

Computational and Experimental Binding Studies

- Molecular Docking : this compound derivatives exhibit binding affinities (≥-8.5 kcal/mol) to HIV-1 reverse transcriptase, comparable to top ligands like 4-hydroxy-3-[5-(5-(2-hydroxyphenyl)-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-3-yl]chromen-2-one. The hydroxyphenyl group aligns with hydrophobic pockets in the enzyme’s active site .

- Membrane Protein Interactions : Asymmetrical porphyrins with 2-hydroxyphenyl substituents (e.g., 5-(2-hydroxyphenyl)-10,15,20-tris-(4-acetoxy-3-methoxyphenyl)porphyrin) bind to SERCA2b with ΔG values of -42.3 kcal/mol, driven by π-π stacking and hydrogen bonding .

Q & A

Q. What are the recommended synthetic routes for 5-(2-Hydroxyphenyl)-2-hydroxypyrimidine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of pyrimidine derivatives typically involves cyclocondensation or substitution reactions. For example, hydroxylamine hydrochloride in alkaline conditions can replace carbonyl groups with oxime functionalities, as demonstrated in the synthesis of 2-(hydroxyimino)dihydropyrimidines (yields >85%, reflux at 80°C for 2–4 hours) . One-pot multicomponent reactions (e.g., Biginelli-type reactions) using aldehydes, urea, and β-keto esters under acidic catalysis (e.g., HCl or Lewis acids) are also effective for generating dihydropyrimidine scaffolds . Optimization includes adjusting solvent polarity (e.g., ethanol vs. acetonitrile), temperature gradients, and stoichiometric ratios of reactants. Post-synthetic modifications, such as hydroxyl group protection (e.g., using trimethylsilyl chloride), may enhance stability during purification .

Q. How should researchers characterize the structure of this compound?

- Methodological Answer : Structural elucidation requires a combination of spectroscopic and crystallographic techniques:

- FT-IR : Identify hydroxyl (-OH) stretches (~3200–3500 cm⁻¹) and pyrimidine ring vibrations (C=N at ~1650 cm⁻¹) .

- NMR : ¹H NMR detects aromatic protons (δ 6.5–8.5 ppm) and hydroxyl groups (broad singlet at δ 9–12 ppm). ¹³C NMR confirms carbonyl (C=O at ~160–180 ppm) and aromatic carbons .

- X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., O–H···N interactions) and π-stacking arrangements in the solid state, critical for understanding stability and reactivity .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Prioritize assays aligned with pyrimidine derivatives’ known activities:

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Antifungal : Disk diffusion assays using Candida albicans .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer : Combine density functional theory (DFT) and molecular docking:

- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the hydroxyl groups’ electron-donating effects can modulate binding affinity .

- Docking : Use AutoDock Vina to simulate interactions with targets like DNA gyrase (for antimicrobial activity) or cyclooxygenase-2 (anti-inflammatory potential). Validate with MD simulations (≥100 ns) to assess binding stability .

Q. How can researchers address contradictory biological activity data across studies?

- Methodological Answer :

- Dose-response analysis : Establish EC₅₀/IC₅₀ curves to differentiate concentration-dependent effects .

- Structural analogs : Compare activity of derivatives (e.g., 5-fluoro or 2-methoxy substitutions) to identify pharmacophores .

- Assay standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability .

Q. What strategies optimize the scalability of synthesis for this compound in chemical engineering?

- Methodological Answer : Apply principles from CRDC classifications:

- Reaction fundamentals : Use flow chemistry to enhance heat/mass transfer and reduce reaction time .

- Process control : Implement PAT (Process Analytical Technology) tools like in-line FT-IR for real-time monitoring .

- Membrane separation : Purify via nanofiltration to isolate the product from byproducts .

Q. How do substituents on the pyrimidine ring influence structure-activity relationships (SAR)?

- Methodological Answer :

- Hydroxyl groups : Enhance hydrogen bonding with biological targets but may reduce bioavailability due to polarity. Methyl or methoxy substituents improve lipophilicity (logP) .

- Electron-withdrawing groups (e.g., -Cl, -F): Increase electrophilicity, enhancing interactions with enzymes like 5-lipoxygenase (anti-inflammatory targets) .

Q. What methodologies assess the environmental impact of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.